molecular formula C8H9NO3S B1369240 4-(Methylsulfonyl)benzamide CAS No. 4461-38-5

4-(Methylsulfonyl)benzamide

Cat. No. B1369240
CAS RN: 4461-38-5
M. Wt: 199.23 g/mol
InChI Key: LHKNFPQRVQCNQY-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)benzamide is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of benzamide, which is a type of organic compound that contains a benzene ring attached to an amide group .


Synthesis Analysis

Benzamides, including 4-(Methylsulfonyl)benzamide, can be synthesized through the direct condensation of benzoic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method offers several advantages, including the use of a superior and recoverable catalyst, low reaction times, a simple procedure, and a high-yielding and eco-friendly process .


Molecular Structure Analysis

The molecular structure of 4-(Methylsulfonyl)benzamide can be analyzed using various techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) . These techniques can be used to identify functional groups and confirm the structure of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Methylsulfonyl)benzamide can be analyzed using various techniques. For example, FTIR, NMR, and HRMS can be used to identify functional groups and confirm the structure of the compound .

Scientific Research Applications

Enzyme Inhibition

4-(Methylsulfonyl)benzamide derivatives have been actively investigated for their inhibitory effects on certain enzymes. Benzamide-4-sulfonamides, for example, have been found to be potent inhibitors of the carbonic anhydrase (CA) enzyme, particularly the human isoforms hCA II, VII, and IX. These derivatives have shown inhibitory activity in the low nanomolar or subnanomolar ranges, signifying their potential effectiveness in targeting these enzymes for therapeutic purposes (Abdoli et al., 2018). Another study reports the synthesis of aromatic sulfonamides with varying inhibitory activities against carbonic anhydrase isoenzymes, further highlighting the significance of these compounds in enzyme inhibition research (Supuran et al., 2013).

Material Science Applications

In the field of material science, derivatives of 4-(Methylsulfonyl)benzamide have been used in the synthesis and characterization of novel polymers. Poly sulphonyl amino benzamide (PSAB) and methylated poly sulphonyl amino benzamide (mPSAB) polymers, synthesized using derivatives of 4-(Methylsulfonyl)benzamide, have shown promising results in water purification applications, specifically in seawater desalination. These novel polymers have been incorporated into polysulfone composite membranes, demonstrating their utility in environmental applications (Padaki et al., 2012).

Crystallography and Structural Analysis

The crystal structure and molecular interactions of certain 4-(Methylsulfonyl)benzamide derivatives have been studied, offering insights into their physical properties and potential applications in various fields, such as pharmaceuticals and materials science. These studies include detailed analysis of intermolecular hydrogen bonds, molecular conformations, and other structural features, contributing to our understanding of the chemical behavior of these compounds (Luo & Huang, 2004).

Safety and Hazards

The safety data sheet for benzamide, a related compound, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity following single exposure . The same precautions should be taken when handling 4-(Methylsulfonyl)benzamide.

Future Directions

There is ongoing research into the potential applications of 4-(Methylsulfonyl)benzamide and related compounds. For example, vismodegib, a benzamide derivative, has been approved for the treatment of basal cell carcinoma, and there are ongoing clinical investigations into its potential efficacy in a variety of disease contexts and in combination with other agents . Similar research could be conducted with 4-(Methylsulfonyl)benzamide to explore its potential therapeutic uses.

Mechanism of Action

Target of Action

4-(Methylsulfonyl)benzamide, also known as Vismodegib, primarily targets the Hedgehog signaling pathway . This pathway plays a crucial role in cell differentiation and growth during development . The compound binds to and inhibits the transmembrane protein Smoothened homologue (SMO) , a protein that leads to the activation and nuclear translocation of several factors involved in the Hedgehog signaling pathway .

Mode of Action

Vismodegib selectively and potently inhibits the Hedgehog signaling pathway by binding to SMO . This binding inhibits the activation of downstream Hedgehog target genes . The concentration of Vismodegib producing 50% inhibition was 2.8 nmol/L in a Hedgehog-responsive cell line derived from human embryonic palatal mesenchyme cells .

Biochemical Pathways

The inhibition of the Hedgehog signaling pathway by Vismodegib affects the activation of target genes such as GLI1 . Aberrant activation of this pathway is implicated in the development and progression of a number of cancers, including basal cell carcinoma (BCC) and medulloblastoma .

Pharmacokinetics

Vismodegib displays unique pharmacokinetic characteristics including saturable plasma protein binding to alpha-1 acid glycoprotein (AAG) and apparent time-dependent bioavailability leading to non-linear PK with dose and time . This results in significantly faster time to steady-state and lower than predicted accumulation . The solubility of Vismodegib as a free base is far greater at an acidic pH .

Result of Action

The inhibition of the Hedgehog signaling pathway by Vismodegib has shown promising results in the treatment of patients with locally advanced or metastatic BCC . In clinical trials, the overall response rate was 42.9% in patients with locally advanced BCC and 30.3% in patients with metastatic BCC .

Action Environment

The action, efficacy, and stability of Vismodegib can be influenced by various environmental factors. For instance, the presence of AAG in the plasma can affect the drug’s binding and hence its action . Furthermore, the pH level can impact the solubility of the drug, thereby influencing its bioavailability .

properties

IUPAC Name

4-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKNFPQRVQCNQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576153
Record name 4-(Methanesulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfonyl)benzamide

CAS RN

4461-38-5
Record name 4-(Methanesulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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